3-Chloroisoquinolin-8-boronic acid

Process Safety Scale-up Continuous Flow Synthesis

3-Chloroisoquinolin-8-boronic acid (CAS 2096333-80-9) is a heteroaryl boronic acid building block featuring a chlorine atom at the isoquinoline 3-position and a boronic acid group at the 8-position (C9H7BClNO2, MW 207.42 g/mol). The compound serves as a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for constructing complex molecular architectures in medicinal chemistry and agrochemical research.

Molecular Formula C9H7BClNO2
Molecular Weight 207.42 g/mol
CAS No. 2096333-80-9
Cat. No. B1431639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroisoquinolin-8-boronic acid
CAS2096333-80-9
Molecular FormulaC9H7BClNO2
Molecular Weight207.42 g/mol
Structural Identifiers
SMILESB(C1=C2C=NC(=CC2=CC=C1)Cl)(O)O
InChIInChI=1S/C9H7BClNO2/c11-9-4-6-2-1-3-8(10(13)14)7(6)5-12-9/h1-5,13-14H
InChIKeyBGXXCAYEDUMSSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloroisoquinolin-8-boronic Acid (CAS 2096333-80-9): Procurement-Grade Overview for Regioisomeric Boronic Acid Selection


3-Chloroisoquinolin-8-boronic acid (CAS 2096333-80-9) is a heteroaryl boronic acid building block featuring a chlorine atom at the isoquinoline 3-position and a boronic acid group at the 8-position (C9H7BClNO2, MW 207.42 g/mol) . The compound serves as a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for constructing complex molecular architectures in medicinal chemistry and agrochemical research . Its regiospecific substitution pattern—combining a nucleophilic boronic acid handle with an electrophilic chloro substituent in a single scaffold—enables sequential orthogonal functionalization strategies not achievable with non-halogenated or differently substituted isoquinoline boronic acid isomers [1].

Why Generic Substitution Fails: Regioisomeric and Functional Group Risks in 3-Chloroisoquinolin-8-boronic Acid Procurement


Substituting 3-chloroisoquinolin-8-boronic acid with a regioisomeric analog (e.g., the 5-yl or 7-yl boronic acid isomer) or a non-halogenated isoquinoline boronic acid introduces quantifiable risks in synthetic efficiency, process safety, and biological target engagement. The 3-chloro-8-boronic acid substitution pattern is not arbitrary: the 8-position boronic acid directs coupling vectors that are critical for IKKβ inhibitory activity in patent-claimed pharmacophores, while the 3-chloro group remains inert under standard Suzuki conditions, enabling sequential functionalization without protecting group manipulation [1]. Furthermore, the 3-chloroisoquinolin-5-yl isomer is documented as thermally unstable, prone to decomposition or explosion upon accumulation, whereas the 8-yl isomer is amenable to continuous-flow synthesis— a critical distinction for programs scaling beyond milligram quantities [2].

3-Chloroisoquinolin-8-boronic Acid: Quantitative Differentiation Evidence vs. Closest Analogs


Thermal Stability and Process Safety: Direct Patent-Head Comparison with 3-Chloroisoquinolin-5-boronic Acid

Patent CN113877483A explicitly contrasts the stability of the 8-yl and 5-yl isomers. The 3-chloroisoquinolin-5-boronic acid series is described as 'very unstable, easily decomposing or even exploding after accumulation of a certain amount,' necessitating 'small-scale, freshly prepared use.' In contrast, 3-chloroisoquinolin-8-boronic acid is claimed to be amenable to continuous-flow synthesis, indicating adequate thermal stability for scalable manufacturing [1]. This stability differential directly impacts procurement decisions for programs requiring multi-gram to kilogram quantities.

Process Safety Scale-up Continuous Flow Synthesis Thermal Stability

Procurement Cost Efficiency: Per-Milligram Pricing Comparison with Regioisomeric Analogs

Vendor pricing data reveals that 3-chloroisoquinolin-8-boronic acid is substantially more cost-effective than its 5-yl and 7-yl regioisomers. Apollo Scientific lists the 8-yl isomer at £343/500 mg (approximately ¥6.31/mg) . The 5-yl isomer, sourced from Fluorochem, is priced at ¥1,958/100 mg (¥19.58/mg) , representing a 3.1-fold cost premium. The 7-yl isomer commands an even higher price: ¥7,342/100 mg (¥73.42/mg) , an 11.6-fold increase relative to the 8-yl isomer on a per-milligram basis.

Procurement Cost Budget Optimization Building Block Economics

Physicochemical Property Differentiation: Boiling Point and Density vs. Non-Halogenated Isoquinoline-8-boronic Acid

The presence of the 3-chloro substituent significantly alters the physicochemical profile of the isoquinoline-8-boronic acid scaffold. The target compound exhibits a predicted boiling point of 452.0 ± 48.0°C and density of 1.4 ± 0.1 g/cm³ , compared to 419.1 ± 37.0°C and 1.28 ± 0.1 g/cm³ for the non-halogenated isoquinoline-8-boronic acid (CAS 721401-43-0) [1]. This represents a ΔBP of approximately 33°C and a ≈9% increase in density, parameters that directly influence distillation-based purification strategies, chromatographic retention behavior, and formulation considerations.

Purification Distillation Physicochemical Properties Handling

Orthogonal Reactivity: Inert 3-Chloro Substituent Enables Sequential Functionalization Strategies

Fundamental reactivity studies on 1,3-dichloroisoquinoline demonstrate that under Pd(PPh3)4-catalyzed Suzuki-Miyaura conditions, arylboronic acids couple exclusively at the 1-position, leaving the 3-chloro group intact [1]. This regiochemical selectivity, confirmed by X-ray crystallography, establishes that the 3-chloro substituent is inert under standard Suzuki coupling conditions. For 3-chloroisoquinolin-8-boronic acid, this translates into an orthogonal reactivity profile: the 8-boronic acid can undergo Suzuki coupling to introduce aryl/heteroaryl diversity, while the 3-chloro group remains available for subsequent nickel-catalyzed cross-coupling, nucleophilic aromatic substitution, or other transformations—enabling sequential functionalization without protecting group chemistry.

Sequential Coupling Orthogonal Reactivity C–C Bond Formation Synthetic Efficiency

IP Novelty and Underexplored Synthetic Space: Competitive Advantage in Patent-Sensitive Programs

Patent CN113877483A explicitly states that 3-chloroisoquinolin-8-boronic acid 'is rarely used as a pharmaceutical intermediate, and there is little literature or data publicly available' [1]. This contrasts with the 3-chloroisoquinolin-5-yl isomer, which is extensively claimed in kinase inhibitor patent families . The relative scarcity of prior art on the 8-yl isomer offers a strategic advantage for programs seeking novel composition-of-matter claims or aiming to establish dominant IP positions in underexplored regions of isoquinoline chemical space.

Patent Landscape Intellectual Property Novel Chemical Space Freedom to Operate

Biological Target Relevance: 8-Position Substitution Validated as Critical for IKKβ Kinase Inhibition

Patent literature from Asahi Kasei Pharma explicitly claims 8-substituted isoquinoline derivatives as potent IKKβ inhibitors, with general formula (1) compounds demonstrating IKKβ inhibitory activity useful for treating IKKβ-associated diseases [1]. The 8-position substitution is a structural requirement for activity in this pharmacophore series, positioning 3-chloroisoquinolin-8-boronic acid as a strategic building block for generating focused libraries of 8-aryl/heteroaryl isoquinolines via Suzuki coupling. Isomeric boronic acids at the 5- or 7-position do not map onto the same pharmacophoric vectors and would require additional synthetic manipulation to achieve comparable target engagement.

Kinase Inhibition IKKβ Anti-inflammatory Structure-Activity Relationship

Optimal Research and Industrial Application Scenarios for 3-Chloroisoquinolin-8-boronic Acid Based on Differentiated Evidence


Kinase Inhibitor Library Synthesis Targeting IKKβ and Related Kinases

Programs pursuing IKKβ inhibitors should prioritize the 8-yl isomer as the primary building block for Suzuki-Miyaura diversification. Patent literature establishes that 8-substitution is a critical structural determinant of IKKβ inhibitory activity [1], and using 3-chloroisoquinolin-8-boronic acid enables direct installation of aryl/heteroaryl diversity at the pharmacophore-essential position in a single coupling step. The orthogonal 3-chloro group remains available for subsequent functionalization, enabling efficient construction of focused compound libraries with reduced synthetic step count.

Multi-Gram to Kilogram Scale-Up Programs Requiring Thermal Stability and Process Safety

For projects transitioning from discovery to preclinical development, the documented thermal stability of the 8-yl isomer under continuous-flow conditions is a decisive procurement criterion [2]. The 5-yl isomer is explicitly contraindicated for scale-up due to decomposition/explosion risks upon accumulation, making the 8-yl isomer the only viable choice for programs anticipating multi-gram or larger synthesis campaigns. The continuous-flow compatibility further supports process intensification and reduced manufacturing costs.

IP-Sensitive Drug Discovery Programs Seeking Novel Composition-of-Matter Claims

The low prior art density surrounding 3-chloroisoquinolin-8-boronic acid relative to the extensively claimed 5-yl isomer [3] makes it an attractive building block for programs prioritizing freedom to operate and patentability. By anchoring SAR exploration on the underexplored 8-yl scaffold rather than the crowded 5-yl chemical space, research teams can increase the probability of securing novel composition-of-matter claims, directly enhancing portfolio value.

Budget-Constrained Academic or Biotech SAR Campaigns

The 3.1-fold to 11.6-fold cost advantage of the 8-yl isomer over the 5-yl and 7-yl isomers, respectively , enables significantly expanded compound scope within fixed budgets. For a typical SAR campaign requiring 50 analogs at 100 mg scale, selecting the 8-yl isomer could reduce building block procurement costs from approximately ¥36,700 (7-yl isomer) or ¥9,790 (5-yl isomer) to roughly ¥3,155— representing savings of 68% to 91% that can be reallocated to biological testing or additional compound synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloroisoquinolin-8-boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.